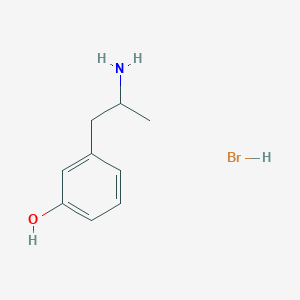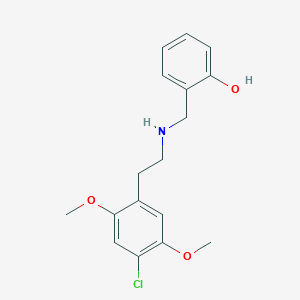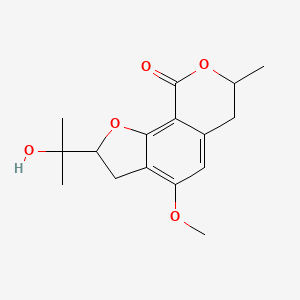
Coriandrone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coriandrone A is a 2-benzopyran.
Coriandrone A is a natural product found in Coriandrum sativum with data available.
Scientific Research Applications
Phytochemical Richness and Biological Activities Coriandrum sativum L., commonly known as coriander, is a plant replete with a multitude of bioactive constituents. The plant is extensively recognized for its applications in food flavoring, pharmaceutical formulations, and perfumery, owing to its rich composition of volatile constituents, flavonoids, isocoumarins, and coriandrone A. Notably, Coriandrum sativum L. has demonstrated promising biological activities, including antimicrobial, antioxidant, hypoglycemic, hypolipidemic, anxiolytic, analgesic, anti-inflammatory, and anti-cancer properties. These properties highlight the potential of coriander in developing new drug formulations or enhancing conventional drug treatments (Kandoliya & Golakiya, 2017; Laribi, Kouki, M’hamdi, & Bettaieb, 2015).
Biotechnological and Breeding Advancements Coriander (Coriandrum sativum L.) is one of the oldest essential oil-bearing spice and medicinal plants, widely used in folk medicine and seasoning in food. Biotechnological advancements play a pivotal role in the breeding of coriander. Genetic studies and genome sequencing have provided insights into the genetic diversity and population structure of coriander, fostering advancements in breeding, particularly in enhancing essential oil yield, stress resistance, and other quality characteristics (Yilmaz et al., 2022).
Therapeutic Potentials and Molecular Insights The therapeutic potentials of coriander are vast, with recent studies elucidating its molecular mechanisms. The major compound in coriander, linalool, plays a significant role in modulating key pathogenesis pathways of diseases. Coriander exhibits a wide range of therapeutic properties, including neuroprotective, analgesic, diuretic, hypoglycemic, hypolipidemic, and hypotensive activities, signifying its prominence as a functional food for promoting well-being. Moreover, its antioxidant properties are instrumental in providing protection against neurodegenerative diseases, cancer, and metabolic syndrome (Prachayasittikul et al., 2018).
properties
CAS RN |
139906-03-9 |
|---|---|
Product Name |
Coriandrone A |
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one |
InChI |
InChI=1S/C16H20O5/c1-8-5-9-6-11(19-4)10-7-12(16(2,3)18)21-14(10)13(9)15(17)20-8/h6,8,12,18H,5,7H2,1-4H3 |
InChI Key |
QBALHQFWXZYTDM-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC(=C3CC(OC3=C2C(=O)O1)C(C)(C)O)OC |
Canonical SMILES |
CC1CC2=CC(=C3CC(OC3=C2C(=O)O1)C(C)(C)O)OC |
melting_point |
102-103°C |
physical_description |
Solid |
synonyms |
coriandrone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B1652107.png)
![3-[(3S)-Pyrrolidin-3-yl]-1,4-dihydro-2lambda6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride](/img/structure/B1652108.png)
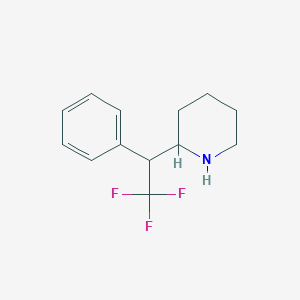
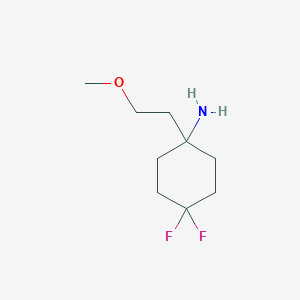
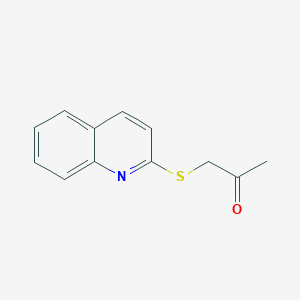
![Benzamide, 4-methoxy-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B1652115.png)
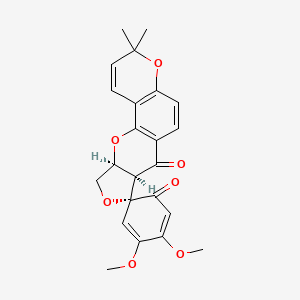
![Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B1652117.png)
![1,1'-Cyclohexane-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B1652118.png)

